C6H9NO.C19H20O5
Description
The compound "C6H9NO.C19H20O5" appears to represent a co-crystal or a molecular complex composed of two distinct molecules: C6H9NO and C19H20O5.
- For example, caprolactam (C6H11NO) is a structurally similar compound used in nylon production, but the reduced hydrogen count here suggests a distinct derivative .
- C19H20O5: This larger molecule could resemble polycyclic or aromatic compounds with functional groups such as esters or ketones. Compounds like taxol (C47H51NO14) or steroid derivatives share partial structural motifs but differ significantly in composition .
Without experimental data (e.g., spectroscopic analysis, crystallography), further characterization is speculative.
Properties
CAS No. |
55247-73-9 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5.C6H9NO/c1-11(2)6-19(21)22-10-12(3)15-8-14-7-13-4-5-18(20)24-16(13)9-17(14)23-15;1-2-7-5-3-4-6(7)8/h4-7,9,12,15H,8,10H2,1-3H3;2H,1,3-5H2 |
InChI Key |
FYGLTXDKUMDSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C(C)C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3.C=CN1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Vinylpyrrolidone: is typically synthesized through the reaction of 2-pyrrolidone with acetylene in the presence of a catalyst such as potassium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Columbianadin: is extracted from plants like Angelica and Cnidium . The extraction process involves the use of solvents such as methanol , ethyl acetate , and chloroform . The crude extract is then purified using techniques like column chromatography and recrystallization .
Industrial Production Methods
Industrial production of N-Vinylpyrrolidone involves large-scale polymerization processes where the monomer is polymerized to form polyvinylpyrrolidone (PVP), a widely used polymer in pharmaceuticals, cosmetics, and other industries .
Columbianadin: is produced on an industrial scale through the cultivation of Angelica and Cnidium plants, followed by extraction and purification processes. The purified compound is then used in various applications, including pharmaceuticals and traditional medicine .
Chemical Reactions Analysis
Types of Reactions
N-Vinylpyrrolidone: undergoes various polymerization reactions, including free-radical polymerization , anionic polymerization , and cationic polymerization . These reactions are typically carried out in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide .
Columbianadin: undergoes several chemical reactions, including oxidation , reduction , and substitution . For example, it can be oxidized to form columbianetin , another coumarin derivative with distinct properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are used.
Substitution: Various nucleophiles, such as amines and thiols , can be used for substitution reactions.
Major Products
Polyvinylpyrrolidone: from .
Columbianetin: from Columbianadin through oxidation.
Scientific Research Applications
N-Vinylpyrrolidone: and its polymer, polyvinylpyrrolidone , have numerous applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles and as a component in various polymer blends.
Biology: Employed in cell culture media and as a cryoprotectant.
Medicine: Used in drug delivery systems and as a binder in pharmaceutical tablets.
Industry: Utilized in adhesives, coatings, and personal care products.
Columbianadin: has shown potential in various research areas:
Mechanism of Action
N-Vinylpyrrolidone: acts primarily as a monomer in polymerization reactions, forming polyvinylpyrrolidone through the formation of covalent bonds between monomer units .
Columbianadin: exerts its effects through various molecular pathways:
Apoptosis Induction: Modulates caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid to induce apoptosis in cancer cells.
Necroptosis Induction: Involves RIP-3 and caspase-8 pathways.
Reactive Oxygen Species (ROS) Accumulation: Causes an imbalance in intracellular antioxidant enzymes such as SOD-1, SOD-2, catalase, and GPx-1.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general principles for comparing chemical compounds (as outlined in ) can be applied hypothetically:
Table 1: Hypothetical Comparison Framework
| Property | "C6H9NO.C19H20O5" (Hypothetical) | Compound A (C7H11NO2) | Compound B (C20H22O5) |
|---|---|---|---|
| Molecular Weight | ~457 g/mol | 161 g/mol | 342 g/mol |
| Functional Groups | Amide, ester | Amide, carboxylic acid | Ester, ketone |
| Applications | Unavailable | Pharmaceuticals | Polymer precursors |
| Thermal Stability | Unavailable | High (>200°C) | Moderate (~150°C) |
Key Contrasts :
- Functional Utility: Compound A (C7H11NO2), a simple amide, is widely used in drug synthesis, whereas the dual-molecule nature of "this compound" might enable co-crystal advantages like enhanced solubility or stability (unverified) .
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources address "this compound" directly. For instance, lists chemical formulas but lacks contextual data (e.g., synthesis routes, patents) .
Biological Activity
Overview of C6H9NO.C19H20O5
The compound with the formula “this compound” appears to be a complex organic molecule that may include both nitrogen (N) and oxygen (O) functionalities. Such compounds often exhibit diverse biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.
Structural Characteristics
- Molecular Structure : The compound consists of two distinct parts: a smaller moiety (C6H9NO) likely containing an amine or amide group, and a larger aromatic or aliphatic component (C19H20O5) which may include multiple hydroxyl (–OH) groups or ether linkages.
- Functional Groups : The presence of nitrogen and oxygen suggests potential interactions with biological targets such as enzymes and receptors.
Antibacterial Activity
Research has shown that compounds containing similar structural features can exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Many nitrogen-containing compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Case Study : A study on related compounds demonstrated effective inhibition against Gram-positive bacteria, suggesting potential for developing new antibiotics.
Anticancer Properties
Compounds with complex structures often show promise in cancer treatment:
- Cytotoxicity : Some derivatives have been found to induce apoptosis in cancer cells. This is particularly relevant for compounds that can interact with DNA or inhibit specific oncogenic pathways.
- Research Findings : In vitro studies indicate that certain derivatives of similar compounds exhibit selective toxicity towards various cancer cell lines, including breast and colon cancer cells.
Neuroprotective Effects
The presence of specific functional groups can also confer neuroprotective properties:
- Mechanism : Compounds that modulate neurotransmitter levels or protect against oxidative stress are of particular interest in neurodegenerative diseases.
- Evidence : Animal studies have shown that related compounds can reduce neuronal damage in models of Alzheimer's disease.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
